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Introduction
Tecovirimat (also known as TPOXX® or ST-246) is a critical antiviral therapeutic for the

treatment of human orthopoxvirus infections, including smallpox and mpox. It functions by

targeting the highly conserved viral protein VP37, encoded by the F13L gene in vaccinia virus

and its orthologs in other orthopoxviruses.[1][2] VP37 is a palmitoylated phospholipase

essential for the formation of the viral outer envelope, and consequently, for the production of

extracellular enveloped virus (EEV), which is crucial for cell-to-cell and long-range

dissemination of the virus within a host.[2] Tecovirimat acts as a "molecular glue," inducing the

dimerization of the F13 protein and thereby blocking its function in viral wrapping.[1][3] This

mechanism effectively halts the virus's ability to spread, controlling the infection.

However, as with many antiviral agents, the emergence of drug-resistant viral strains is a

significant concern. Resistance to tecovirimat is associated with mutations in the F13L gene

that prevent the drug from binding to and inducing the dimerization of the VP37 protein.[1][3][4]

Understanding the mechanisms of resistance and developing methods to generate and

characterize resistant strains in a controlled laboratory setting are crucial for ongoing

surveillance, the development of next-generation antivirals, and for informing clinical treatment

strategies.[4][5]

These application notes provide detailed protocols for the in vitro generation of tecovirimat-

resistant orthopoxvirus strains, their phenotypic characterization using cell-based assays, and
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their genotypic analysis.

Mechanism of Action and Resistance
Tecovirimat's primary target is the F13 protein (VP37). By binding to F13, tecovirimat stabilizes

a dimeric form of the protein, which is an inactive state. This prevents F13 from participating in

the wrapping of intracellular mature virions (IMVs) to form infectious EEVs.

Resistance to tecovirimat arises from amino acid substitutions in the F13 protein that either

directly interfere with drug binding or prevent the drug-induced dimerization of F13.[1][3] These

mutations have been identified in clinical isolates from patients undergoing tecovirimat therapy,

particularly in immunocompromised individuals, as well as generated through laboratory

passage experiments.[4][5][6]

Data Presentation: Tecovirimat Resistance-
Associated Mutations
The following tables summarize quantitative data on mutations in the orthopoxvirus F13L gene

homolog that have been associated with tecovirimat resistance.

Table 1: Experimentally Determined Tecovirimat EC50 Values for Wild-Type and Resistant

Mpox Virus (MPXV) Strains

Virus
Strain/Mutation

EC50 (µM)
Fold Increase in
Resistance

Reference

Wild-Type MPXV

(Clade IIa)
~0.012 - 0.039 - [7][8]

MPXV with T289A up to 8-fold increase ~8 [3]

MPXV with

VP37:N267del
1.488 - 3.977 85 - 230 [9]

Table 2: Summary of F13L Mutations Associated with Tecovirimat Resistance in

Orthopoxviruses
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Mutation Orthopoxvirus Notes Reference(s)

H238Q MPXV
Identified in clinical

specimens.
[10]

P243S MPXV
Identified in clinical

specimens.
[10]

N267D MPXV
Identified in clinical

specimens.
[10]

A288P MPXV
Identified in clinical

specimens.
[10]

A290V MPXV
Identified in clinical

specimens.
[10]

D294V MPXV
Identified in clinical

specimens.
[10]

A295E MPXV
Identified in clinical

specimens.
[10]

I372N MPXV
Identified in clinical

specimens.
[10]

Multiple other novel

mutations
MPXV

Identified through

genomic sequencing

of patient isolates.

[4][6]

Experimental Protocols
Protocol 1: Generation of Tecovirimat-Resistant
Orthopoxvirus Strains by Serial Passage
This protocol describes a method for generating tecovirimat-resistant orthopoxviruses in vitro

by serially passaging the virus in the presence of increasing concentrations of the drug.

Materials:

Wild-type orthopoxvirus stock (e.g., Vaccinia virus, Mpox virus)
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Permissive cell line (e.g., Vero E6, BSC-40 cells)

Cell culture medium (e.g., DMEM supplemented with 2-10% FBS)

Tecovirimat monohydrate

Dimethyl sulfoxide (DMSO)

96-well and 6-well cell culture plates

CO₂ incubator (37°C, 5% CO₂)

Procedure:

Preparation of Tecovirimat Stock: Prepare a high-concentration stock solution of tecovirimat

(e.g., 10 mM) in DMSO. Store at -20°C. Further dilute in cell culture medium to the desired

working concentrations.

Initial Infection: Seed a 96-well plate with the permissive cell line to form a confluent

monolayer. Infect the cells with the wild-type orthopoxvirus at a low multiplicity of infection

(MOI) of 0.01-0.1 in the presence of a range of sub-inhibitory concentrations of tecovirimat.

These concentrations should be at and slightly above the known EC₅₀ for the wild-type virus.

Incubation and Observation: Incubate the infected plates at 37°C in a CO₂ incubator. Monitor

the cells daily for the development of cytopathic effect (CPE).

Harvesting and First Passage: Once significant CPE is observed in the wells with the highest

concentration of tecovirimat that still allows for viral replication, harvest the virus from these

wells. This can be done by freeze-thawing the cells and supernatant.

Subsequent Passages: Use the harvested virus to infect fresh cell monolayers in a new 96-

well plate. For this and subsequent passages, use a range of tecovirimat concentrations that

are the same as and incrementally higher than the concentration from which the virus was

harvested in the previous passage.

Repeat Passaging: Repeat the process of infection, incubation, observation, and harvesting

for multiple passages. The goal is to gradually select for viral populations that can replicate in
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the presence of increasing concentrations of tecovirimat.

Isolation of Resistant Clones: Once a viral population demonstrates robust replication at a

significantly higher tecovirimat concentration compared to the wild-type virus, perform plaque

purification on a 6-well plate to isolate clonal populations of the resistant virus.

Expansion of Resistant Clones: Pick individual plaques and amplify them in fresh cell

monolayers to generate high-titer stocks of the putative resistant virus.

Characterization: Characterize the plaque-purified resistant virus stocks phenotypically

(Protocol 2) and genotypically (Protocol 3).

Protocol 2: Phenotypic Characterization of Tecovirimat
Resistance
This protocol determines the 50% effective concentration (EC₅₀) of tecovirimat against wild-

type and potentially resistant viral strains using a plaque reduction assay.

Materials:

Wild-type and putative resistant orthopoxvirus stocks

Permissive cell line (e.g., Vero E6, BSC-40 cells)

Cell culture medium

Tecovirimat monohydrate

DMSO

6-well or 12-well cell culture plates

Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

Crystal violet staining solution

Procedure:
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Cell Seeding: Seed 6-well or 12-well plates with the permissive cell line to achieve a

confluent monolayer on the day of infection.

Drug Dilution Series: Prepare a serial dilution of tecovirimat in cell culture medium. A typical

range would be from nanomolar to micromolar concentrations, bracketing the expected EC₅₀

values for both wild-type and resistant viruses. Include a no-drug control.

Virus Infection: Dilute the virus stocks to a concentration that will produce 50-100 plaques

per well. Infect the cell monolayers with the virus dilution for 1-2 hours at 37°C.

Drug Treatment and Overlay: After the incubation period, remove the virus inoculum and add

the overlay medium containing the different concentrations of tecovirimat.

Incubation: Incubate the plates for 2-5 days at 37°C in a CO₂ incubator, or until plaques are

clearly visible.

Plaque Visualization: Fix the cells with a formalin solution and then stain with crystal violet.

Plaque Counting: Count the number of plaques in each well.

EC₅₀ Calculation: Calculate the percentage of plaque reduction for each tecovirimat

concentration relative to the no-drug control. The EC₅₀ is the concentration of tecovirimat

that reduces the number of plaques by 50%. This can be determined by plotting the

percentage of plaque reduction against the drug concentration and using a non-linear

regression analysis.

Protocol 3: Genotypic Characterization of Tecovirimat-
Resistant Strains
This protocol describes the sequencing of the F13L gene to identify mutations associated with

tecovirimat resistance.

Materials:

Purified viral DNA from wild-type and resistant strains

PCR primers flanking the F13L gene
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DNA polymerase and PCR reagents

DNA purification kit

Sanger sequencing or next-generation sequencing (NGS) platform

Procedure:

Viral DNA Extraction: Extract viral DNA from the amplified resistant and wild-type virus stocks

using a commercial viral DNA extraction kit.

PCR Amplification of F13L: Amplify the entire coding region of the F13L gene using PCR with

primers designed to flank the gene.

Purification of PCR Product: Purify the PCR product to remove primers and other reaction

components.

DNA Sequencing: Sequence the purified PCR product using Sanger sequencing or an NGS

platform. For NGS, follow the library preparation and sequencing protocols specific to the

chosen platform.

Sequence Analysis: Align the obtained sequences from the resistant strains to the wild-type

reference sequence to identify any nucleotide changes.

Mutation Identification: Translate the nucleotide sequences to amino acid sequences to

determine if any of the nucleotide changes result in amino acid substitutions in the F13

protein.
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Caption: Experimental workflow for generating and characterizing tecovirimat-resistant viral

strains.
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Caption: Mechanism of action of tecovirimat and viral resistance.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b611274?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Orthopoxvirus Egress Pathway

Point of InhibitionMechanism of Resistance

trans-Golgi Network

Wrapping Cisternae Formation

Intracellular Mature Virion (IMV) F13 Protein (VP37)

Egress Pathway Restored

allows

Intracellular Enveloped Virion (IEV)

Transport to Cell Periphery

Microtubule Network

Fusion and Egress

Plasma Membrane

Extracellular Enveloped Virion (EEV)

Tecovirimat

Inhibition

targets

F13L Gene Mutation

Altered F13 Protein

replaces

Click to download full resolution via product page

Caption: Signaling pathway of orthopoxvirus egress and the role of tecovirimat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b611274?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10337824/
https://www.zoonosen.vetmed.uni-muenchen.de/download/virologie_pub/2000_2005/057cosma04cdli.pdf
https://www.medrxiv.org/content/10.1101/2023.05.16.23289856v1.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC228521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC228521/
https://www.cidrap.umn.edu/mpox/studies-reveal-resistance-tecovirimat-mpox-patients-weak-immune-systems
https://www.cidrap.umn.edu/mpox/studies-reveal-resistance-tecovirimat-mpox-patients-weak-immune-systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10683829/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12536428/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12536428/
https://www.cdc.gov/monkeypox/media/pdfs/2024/08/Tecovirimat-IND-Protocol-CDC-IRB.pdf
https://en.wikipedia.org/wiki/Plaque_reduction_neutralization_test
https://www.protocols.io/view/monkeypox-virus-whole-genome-sequencing-using-comb-n2bvj6155lk5/v1
https://www.protocols.io/view/monkeypox-virus-whole-genome-sequencing-using-comb-n2bvj6155lk5/v1
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-for-generating-drug-resistant-viral-strains
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-for-generating-drug-resistant-viral-strains
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-for-generating-drug-resistant-viral-strains
https://www.benchchem.com/product/b611274#tecovirimat-monohydrate-for-generating-drug-resistant-viral-strains
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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